1,1,1,2,2,3,3-Heptafluoro-5-iodononane
Overview
Description
1,1,1,2,2,3,3-Heptafluoro-5-iodononane is a fluorinated organic compound with the molecular formula C9H12F7I. It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a nonane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane typically involves the iodination of a fluorinated nonane precursor. One common method is the reaction of a fluorinated alkane with iodine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3)
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3-Heptafluoro-5-iodononane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Reduction Reactions: The compound can be reduced to form non-fluorinated or partially fluorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield fluorinated alcohols, while reduction can produce partially fluorinated alkanes .
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoro-5-iodononane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in organic synthesis.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various biochemical pathways and processes. For example, the compound’s fluorinated groups can enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,2,3,3-Heptafluoro-3-iodopropane
- 1,1,1,2,2,3,3-Heptafluoro-2-iodohexane
- 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane
Uniqueness
1,1,1,2,2,3,3-Heptafluoro-5-iodononane is unique due to its specific fluorination pattern and the position of the iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-5-iodononane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,11)8(12,13)9(14,15)16/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPMMRTKSCBPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404578 | |
Record name | 1,1,1,2,2,3,3-heptafluoro-5-iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755-48-6 | |
Record name | 1,1,1,2,2,3,3-heptafluoro-5-iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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